4-Bromo-2-isopropoxybenzonitrile
Overview
Description
4-Bromo-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxybenzonitrile typically involves the bromination of 2-isopropoxybenzonitrile. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropoxybenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) for selective bromination.
Nucleophilic Substitution: Sodium amide (NaNH2) or other strong nucleophiles for substitution reactions.
Major Products:
Scientific Research Applications
4-Bromo-2-isopropoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropoxybenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s activity .
Comparison with Similar Compounds
4-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness: 4-Bromo-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. The steric and electronic effects of the isopropoxy group can lead to different chemical behaviors and applications .
Properties
IUPAC Name |
4-bromo-2-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQIMNRAKEMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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